3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol
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Overview
Description
3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol: is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The presence of trifluoromethyl and amino groups in its structure makes it a versatile compound in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the trifluoromethyl group.
Substitution: The amino group can participate in substitution reactions, making it a useful intermediate in organic synthesis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential antiviral, anticancer, and anti-inflammatory properties .
Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors .
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which 3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol exerts its effects is primarily through its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors, while the trifluoromethyl group enhances its metabolic stability and bioavailability .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in organic synthesis.
Uniqueness: What sets 3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol apart is its combination of the indole moiety with the trifluoromethyl group, providing unique chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
1221724-22-6 |
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Molecular Formula |
C11H11F3N2O |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17,6-15)8-5-16-9-4-2-1-3-7(8)9/h1-5,16-17H,6,15H2 |
InChI Key |
ADKNARNQNHGXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
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